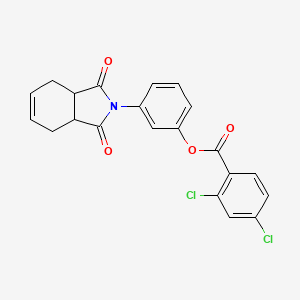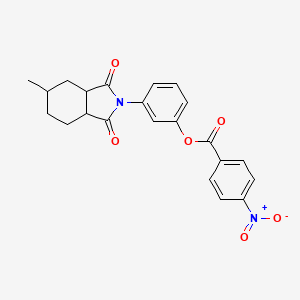![molecular formula C23H19ClN2O3 B4007485 N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4007485.png)
N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide
Vue d'ensemble
Description
Research into complex benzamide derivatives has shown their significance in pharmaceutical sciences due to their diverse biological activities. Although direct information on "N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide" is scarce, similar compounds have been synthesized and analyzed for their potential as therapeutic agents, offering a foundation for understanding the properties and reactions of such molecules.
Synthesis Analysis
The synthesis of structurally complex benzamides often involves multi-step reactions, utilizing specific reagents and conditions to achieve high purity and yield. For instance, Hoshino et al. (1997) detailed the synthesis of a potent antagonist and agonist of serotonin receptors using a labelled starting material to study the pharmacokinetic profile of E3620, showcasing the meticulous approach required for synthesizing specific benzamide derivatives (Hoshino et al., 1997).
Molecular Structure Analysis
Crystal and molecular structure analyses of benzamide neuroleptics and analogs provide insights into the conformational properties that influence biological activity. Collin et al. (1986) employed single-crystal X-ray diffraction techniques to determine the crystal structures of endo- and exo-benzamide compounds, highlighting the significance of molecular orientation and conformation in pharmacological efficacy (Collin et al., 1986).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activities. Research by Nimbalkar et al. (2018) on the synthesis of anti-tubercular scaffolds using ultrasound-assisted synthesis illustrates the innovative approaches taken to enhance the efficiency of chemical reactions, leading to novel compounds with promising biological activities (Nimbalkar et al., 2018).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their formulation and therapeutic application. Techniques such as spectroscopy and quantum chemical calculations provide valuable data for understanding these properties, as demonstrated by Renjith et al. (2014), who investigated the molecular structure and vibrational frequencies of a complex molecule (Renjith et al., 2014).
Chemical Properties Analysis
The reactivity and interaction of benzamide derivatives with biological targets are influenced by their chemical properties. Studies on the synthesis and pharmacological evaluation of benzamide derivatives, as conducted by Ravinaik et al. (2021), shed light on the structure-activity relationships that guide the development of potent therapeutic agents (Ravinaik et al., 2021).
Applications De Recherche Scientifique
Anti-tubercular Activity
The research on derivatives of benzamide, including similar compounds, has shown promising anti-tubercular activity against Mycobacterium tuberculosis. A study reported the synthesis of novel derivatives exhibiting significant in vitro anti-tubercular activity, with most compounds showing an IC50 value of less than 1 µg/mL. These compounds were also tested for cytotoxicity against the human cancer cell line HeLa and found to be non-cytotoxic, suggesting their safety for further development as anti-tubercular agents. The study highlighted the potential of these compounds in the drug discovery process for tuberculosis treatment (Nimbalkar et al., 2018).
Antipathogenic Activity
The synthesis and evaluation of new thiourea derivatives, including benzamide compounds with various substitutions, have demonstrated significant antipathogenic activity. These compounds were tested for their interaction with bacterial cells in both free and adherent states. Their anti-pathogenic activity was notably effective against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. This research underscores the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anticancer Evaluation
A series of benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The research revealed that most of the tested compounds exhibited moderate to excellent anticancer activity compared to the reference drug etoposide, with IC50 values ranging significantly. Some derivatives showed higher anticancer activities than the reference drug, indicating their potential as lead compounds in anticancer drug development (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-12-5-8-16(24)11-18(12)25-21(27)15-3-2-4-17(10-15)26-22(28)19-13-6-7-14(9-13)20(19)23(26)29/h2-8,10-11,13-14,19-20H,9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBEDLTEFAYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-cyclohexyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4007425.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4007428.png)
![2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007429.png)
![N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-N-(pyridin-3-ylmethyl)cycloheptanamine](/img/structure/B4007430.png)
![N-(4-bromobenzyl)-4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007432.png)
![6-[(5-bromo-2-furyl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4007451.png)

![6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4007477.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007497.png)
![5-oxo-1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B4007509.png)
![2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 4-methylbenzoate](/img/structure/B4007520.png)